Ethyl 3-amino-2-(propan-2-yloxy)benzoate

Description

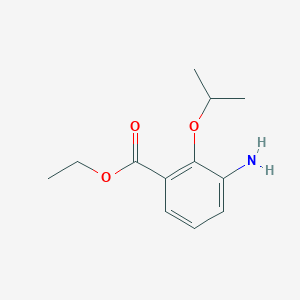

Ethyl 3-amino-2-(propan-2-yloxy)benzoate is an aromatic ester characterized by a benzoate core substituted with an amino group at position 3 and an isopropoxy group at position 2. The compound’s structure combines polar (amino) and lipophilic (isopropoxy) functionalities, which may influence its physicochemical properties and reactivity.

Applications of such compounds span medicinal chemistry and materials science, particularly where amino and alkoxy substitutions modulate biological activity or polymer interactions. However, specific data on the target compound’s applications remain unaddressed in the evidence.

Properties

IUPAC Name |

ethyl 3-amino-2-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-12(14)9-6-5-7-10(13)11(9)16-8(2)3/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWVXNKRQRMCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)N)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(propan-2-yloxy)benzoate typically involves the esterification of 3-amino-2-(propan-2-yloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(propan-2-yloxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-2-(propan-2-yloxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in the body.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- This aligns with ethyl 4-(dimethylamino)benzoate’s superior reactivity in resin formulations due to electron-donating amino groups .

- Biological Activity: Pyranyl-substituted ethyl benzoates (e.g., compound 128) exhibit antimicrobial properties, suggesting that substitutions on the benzoate core can significantly influence bioactivity.

Amino-Substituted Benzoate Derivatives

Table 2: Amino-Functionalized Analogues

Key Observations:

- Structural Complexity: Amino-substituted benzoates often feature fused heterocycles (e.g., benzodiazepine or coumarin systems), which confer rigidity and influence electronic properties . The target compound’s simpler structure may offer synthetic accessibility but reduced conformational stability.

- Synthetic Routes: Multi-step syntheses involving hydrogenolysis (e.g., H₂/Pd-C) or cyclization (e.g., FeCl₃) are common for amino-substituted derivatives . The absence of electron-withdrawing groups (e.g., cyano in compound 12b) in the target compound may simplify purification.

Alkoxy-Substituted Benzoate Esters

Table 3: Alkoxy Group Impact on Properties

Key Observations:

- This contrasts with smaller alkoxy groups (e.g., methoxy), which prioritize electronic effects over steric .

- Lipophilicity : The branched isopropoxy group may improve lipid solubility compared to linear alkoxy chains, aiding in applications requiring membrane penetration .

Biological Activity

Ethyl 3-amino-2-(propan-2-yloxy)benzoate, a compound belonging to the class of substituted benzoates, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 197.22 g/mol

- CAS Number : 91662867

The compound features an ethyl ester group, an amino group, and a propan-2-yloxy substituent on the benzene ring, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoates exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| This compound | 16 | S. aureus |

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial therapies.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that the compound effectively scavenged free radicals, which are implicated in oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, thereby exerting its antimicrobial effects.

- Membrane Interaction : It has been suggested that the amphiphilic nature of the compound allows it to integrate into lipid membranes, altering their permeability and disrupting cellular functions.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against clinical isolates of drug-resistant bacteria. The results showed that the compound significantly reduced bacterial viability in a dose-dependent manner.

- Antioxidant Activity Assessment : Another research study focused on the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The compound exhibited a high degree of radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.